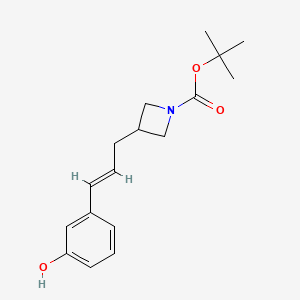Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13546520
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H23NO3 |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | tert-butyl 3-[(E)-3-(3-hydroxyphenyl)prop-2-enyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-14(12-18)8-4-6-13-7-5-9-15(19)10-13/h4-7,9-10,14,19H,8,11-12H2,1-3H3/b6-4+ |
| Standard InChI Key | WOZNRWGSSVOOFJ-GQCTYLIASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C1)C/C=C/C2=CC(=CC=C2)O |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)CC=CC2=CC(=CC=C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CC=CC2=CC(=CC=C2)O |
Introduction
Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential therapeutic applications. This compound is part of a broader class of azetidine derivatives, which are known for their diverse biological activities. The synthesis and properties of tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate are of particular interest in the field of medicinal chemistry.
Synthesis Methods
The synthesis of tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate typically involves multi-step reactions. While specific detailed protocols are not widely published, it is known that such syntheses often start with simpler azetidine derivatives and involve various functional group transformations to introduce the cinnamyl moiety.
Potential Applications
Compounds with similar structures to tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate have shown promise in therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer research. The exact mechanism of action for this compound is not fully understood but may involve interactions with biological targets that are relevant to these disease states.
Spectroscopic Analysis
Characterization of tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate often employs spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide crucial information about the compound's structural integrity and purity levels.
Related Compounds and Research Findings
Other azetidine derivatives have been studied for their biological activities, including antibacterial properties. For instance, nitrofuran-equipped spirocyclic azetidines have shown significant activity against Mycobacterium tuberculosis . While tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate itself is not specifically reported for antibacterial activity, its structural similarity to other biologically active compounds suggests potential for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume